Lipophilicity Enhancement vs. 6-Methyluracil
The N1-benzyl substituent on 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 33443-58-2) elevates the computed partition coefficient to XLogP3-AA = 1.1 [1], compared with XLogP3 = −0.8 for the unsubstituted parent 6-methyluracil (CAS 626-48-2) [2]. This represents an increase of approximately 1.9 log units, which corresponds to a predicted ~80-fold enhancement in octanol–water partitioning. A vendor-reported LogP of 1.07 corroborates this value . The substantial lipophilicity gain predicts improved passive membrane permeability relative to the parent scaffold, positioning the compound as a more drug-like starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant agents.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; vendor LogP = 1.07 |
| Comparator Or Baseline | 6-Methyluracil, XLogP3 = −0.8 |
| Quantified Difference | Δ logP ≈ +1.9 (predicted ~80-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); vendor LogP by HPLC |
Why This Matters
The ~80-fold predicted lipophilicity increase directly impacts membrane permeability, protein binding, and metabolic stability, making this compound a structurally distinct starting point for lead optimization compared to the hydrophilic parent scaffold.
- [1] PubChem Computed Properties: XLogP3-AA = 1.1 for CID 309331. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-6-methylpyrimidine-2_4_1H_3H_-dione (accessed 2026-04-27). View Source
- [2] PubChem Computed Properties: XLogP3 = −0.8 for CID 12283 (6-Methyluracil). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12283 (accessed 2026-04-27). View Source
